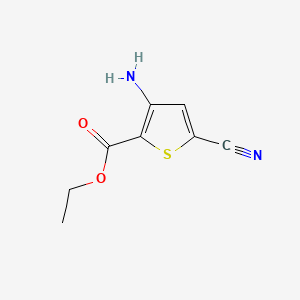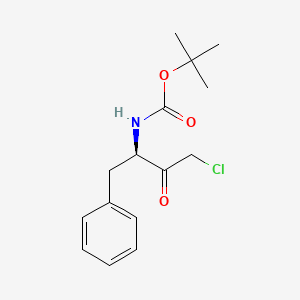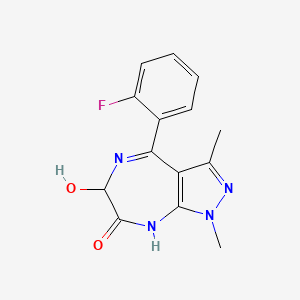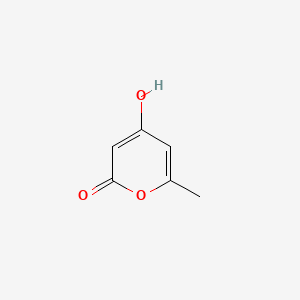
4-Hydroxy-6-methyl-2-pyrone
Vue d'ensemble
Description
La 4-hydroxy-6-méthyl-pyrane-2-one est un composé organique de formule moléculaire C6H6O3. Elle est également connue sous le nom de lactone d'acide triacétique. Ce composé est caractérisé par un cycle pyranne avec des substituants hydroxyle et méthyle. Elle se présente sous la forme d'un solide jaune clair et est soluble dans les solvants organiques .
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La 4-hydroxy-6-méthyl-pyrane-2-one peut être synthétisée par différentes méthodes. Une méthode courante implique la réaction de l'acide déhydroacétique avec l'acide sulfurique à des températures élevées. Ce processus conduit à la formation d'acide triacétique, qui, après refroidissement, revient à la forme lactone . Une autre méthode implique la conversion enzymatique du glucose à l'aide de l'enzyme 2-pyrone synthase .
Méthodes de production industrielle
En milieu industriel, la 4-hydroxy-6-méthyl-pyrane-2-one est souvent produite par synthèse microbienne en utilisant des hôtes comme Escherichia coli et Saccharomyces cerevisiae. L'enzyme 2-pyrone synthase catalyse la synthèse à partir de l'acétyl-CoA via des condensations avec le malonyl-CoA .
Analyse Des Réactions Chimiques
Types de réactions
La 4-hydroxy-6-méthyl-pyrane-2-one subit diverses réactions chimiques, notamment :
Oxydation : Elle peut être oxydée pour former différents produits en fonction des réactifs utilisés.
Réduction : Les réactions de réduction peuvent modifier les groupes fonctionnels présents dans le composé.
Substitution : Elle peut participer à des réactions de substitution, en particulier aux positions hydroxyle et méthyle.
Réactifs et conditions courantes
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le peroxyde d'hydrogène.
Réduction : Les agents réducteurs comme le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont souvent utilisés.
Substitution : Des réactifs tels que les halogènes et les nucléophiles sont utilisés dans diverses conditions.
Principaux produits formés
Les principaux produits formés à partir de ces réactions comprennent les pyranones substituées, les pyrimidines et d'autres composés hétérocycliques .
Applications De Recherche Scientifique
La 4-hydroxy-6-méthyl-pyrane-2-one a une large gamme d'applications en recherche scientifique :
Chimie : Elle est utilisée comme brique de base pour la synthèse de divers composés hétérocycliques.
Industrie : Elle est utilisée dans la production de produits chimiques fins et comme intermédiaire dans divers procédés chimiques.
5. Mécanisme d'action
Le mécanisme d'action de la 4-hydroxy-6-méthyl-pyrane-2-one implique son interaction avec diverses cibles moléculaires. Par exemple, dans les systèmes biologiques, elle peut agir comme un antioxydant en raison de son unité énolone, qui peut piéger les radicaux libres . Dans les réactions enzymatiques, elle sert de substrat à la 2-pyrone synthase, conduisant à la formation de lactone d'acide triacétique .
Mécanisme D'action
The mechanism of action of 4-Hydroxy-6-methylpyran-2-one involves its interaction with various molecular targets. For instance, in biological systems, it can act as an antioxidant due to its enolone unit, which can scavenge free radicals . In enzymatic reactions, it serves as a substrate for 2-pyrone synthase, leading to the formation of triacetic acid lactone .
Comparaison Avec Des Composés Similaires
Composés similaires
Acide déhydroacétique : Un autre dérivé de la 2-pyrone utilisé dans des applications synthétiques similaires.
Lactone δ de l'acide 3,5-dihydroxysorbique : Partage des similitudes structurelles et est utilisée dans des processus chimiques connexes.
Unicité
La 4-hydroxy-6-méthyl-pyrane-2-one est unique en raison de son motif de substitution spécifique sur le cycle pyranne, ce qui lui confère une réactivité chimique et une activité biologique distinctes. Sa capacité à subir une variété de réactions chimiques et son rôle de brique de base polyvalente en chimie synthétique mettent en évidence son importance .
Propriétés
IUPAC Name |
4-hydroxy-6-methylpyran-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6O3/c1-4-2-5(7)3-6(8)9-4/h2-3,7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSYSSMYQPLSPOD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=O)O1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1060974 | |
| Record name | Triacetic acid lactone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1060974 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
675-10-5 | |
| Record name | 4-Hydroxy-6-methyl-2-pyrone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=675-10-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Triacetic acid lactone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000675105 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 675-10-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=34625 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2H-Pyran-2-one, 4-hydroxy-6-methyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Triacetic acid lactone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1060974 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-hydroxy-6-methylpyran-4-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.564 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-HYDROXY-6-METHYL-2-PYRONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S1S883S4EE | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Q1: What is the molecular formula and weight of 4-hydroxy-6-methyl-2-pyrone?
A1: The molecular formula of this compound is C6H6O3, and its molecular weight is 126.11 g/mol.
Q2: What spectroscopic data is available to characterize this compound?
A2: this compound can be characterized by various spectroscopic techniques, including:
- Infrared (IR) Spectroscopy: IR spectroscopy reveals characteristic peaks for the hydroxyl group, carbonyl group, and aromatic ring vibrations.
- Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR and 13C NMR provide detailed information about the hydrogen and carbon environments within the molecule.
- Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy reveals the electronic transitions within the molecule, providing insights into its conjugation and potential chromophore properties.
Q3: What are the key reactive sites in this compound?
A3: The molecule exhibits reactivity at multiple sites:
- C-3 Position: This position is susceptible to electrophilic aromatic substitution reactions due to the electron-donating effect of the hydroxyl group.
- Hydroxyl Group: It can participate in various reactions, including esterification, etherification, and oxidation.
- Michael Addition: The α,β-unsaturated carbonyl system of the pyrone ring can undergo Michael addition reactions.
Q4: How can this compound be used as a building block in organic synthesis?
A4: Its versatile reactivity makes it a valuable precursor for various heterocyclic compounds:
- Synthesis of Pyridones: Reaction with amines can lead to the formation of substituted pyridones.
- Construction of Fused Heterocycles: It can react with various dienophiles to form fused heterocyclic systems like pyranopyrans and pyridopyrans.
- Preparation of Chroman-2-ones: Silver-catalyzed radical cascade cyclization reactions with 2-(allyloxy)arylaldehydes can afford chroman-2-ones.
Q5: How does the reactivity of this compound differ with aldehydes and ketones?
A5: * Aldehydes: Reactions with aliphatic aldehydes primarily occur via Michael addition at C-3, while reactions with α,β-unsaturated aldehydes like cinnamaldehyde occur at the aldehyde's carbonyl group.* Ketones: Reactions with ketones typically proceed at C-3, yielding diverse product structures depending on the ketone used (acetone, mesityl oxide, or pentane-2,4-dione).
Q6: What are some notable examples of biologically active compounds synthesized from this compound?
A6:
- Antimicrobial Agents: Substituted 3-cinnamoyl-4-hydroxy-6-methyl-2-pyrones exhibit antibacterial and antifungal activities.
- Disazo Dyes: Coupling diazotized 5-amino-3-methyl-4-phenylazo-pyrazoles with this compound yields disazo dyes with solvatochromic properties.
- Pyrano[4,3-c][2]benzopyran-1,6-dione Derivative: The fungal metabolite phelligridin G, derived from this compound, possesses antioxidant and cytotoxic activities.
Q7: Can this compound act as a catalyst or ligand in chemical reactions?
A7:
- Chiral Ligand Precursor: While not a catalyst itself, it can be hydrogenated enantioselectively over cinchonidine-modified palladium catalysts. This process is influenced by acid additives, highlighting its potential as a building block for chiral ligands.
Q8: Have there been computational studies on this compound?
A8:
- Mechanistic Insights in Enantioselective Hydrogenation: Ab initio calculations have been employed to investigate the interactions between this compound and chiral modifiers during enantioselective hydrogenation, shedding light on the mechanism of enantiodifferentiation.
Q9: Is there information available on the stability and formulation of this compound?
A9: While the provided research papers do not delve into specific formulation strategies, they offer insights into its stability:
- Decomposition to 4-Pyridone: this compound can decompose to the corresponding 4-pyridone under elevated temperatures, prolonged reaction times, or acidic conditions.
- Solid-State Stability: X-ray diffraction studies indicate its stability in the crystalline state, providing valuable information for potential solid-state applications.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
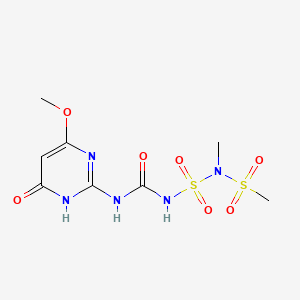


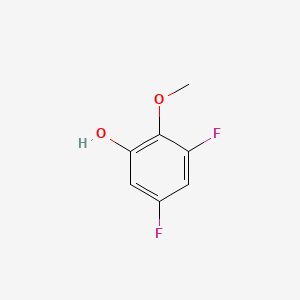

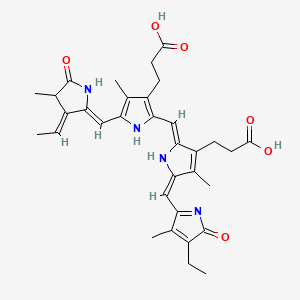
![6-[4'-N-(biotinylaminopropyl-NHCOCH2-PEG2-acetyl)-aminophenyl]-hexane-2,4-dione](/img/structure/B586794.png)
